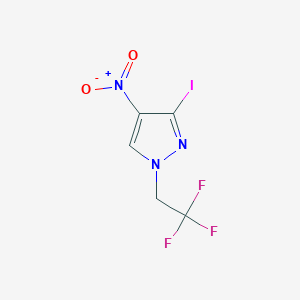

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3F3IN3O2 |

|---|---|

Molecular Weight |

321.00 g/mol |

IUPAC Name |

3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |

InChI |

InChI=1S/C5H3F3IN3O2/c6-5(7,8)2-11-1-3(12(13)14)4(9)10-11/h1H,2H2 |

InChI Key |

VJZJSMZDZBEKAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

Cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives remain the most widely used method for pyrazole synthesis. For example, reactions involving trifluoroacetylacetone derivatives with methylhydrazine yield 1,3,5-trisubstituted pyrazoles. Regioselectivity challenges arise due to the potential formation of multiple isomers, necessitating precise control of reaction conditions such as temperature (-10°C to 60°C) and solvent polarity (ethanol or DMF).

1,3-Dipolar Cycloaddition Reactions

Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and alkynes. He et al. demonstrated that ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate catalysts to form pyrazole carboxylates in 89% yield. This method offers superior regiocontrol compared to traditional cyclocondensation approaches.

Introduction of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent at the N1 position is typically introduced via nucleophilic substitution or transition metal-catalyzed coupling:

Alkylation of Pyrazole Intermediates

Direct alkylation using 2,2,2-trifluoroethyl triflate or bromide under basic conditions (K₂CO₃, DMF, 80°C) achieves N-alkylation with 70–85% efficiency. Steric hindrance from the nitro and iodo substituents necessitates extended reaction times (24–48 hr) for complete conversion.

Protecting Group Strategies

To prevent undesired side reactions during subsequent functionalization, temporary protection of the pyrazole NH group is often employed. Ethyl vinyl ether forms a hydrolytically stable 1-ethoxyethyl protecting group, which can be removed under mild acidic conditions (HCl/THF).

Nitration at the C4 Position

Electrophilic aromatic nitration introduces the nitro group at the C4 position, leveraging the activating effects of the trifluoroethyl substituent:

Conventional Nitrating Agents

A mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C achieves selective para-nitration relative to the trifluoroethyl group, with yields reaching 78%. Kinetic control at low temperatures minimizes over-nitration byproducts.

Metal-Mediated Nitration

Copper(II) nitrate supported on acidic alumina enables heterogeneous nitration under solvent-free conditions (60°C, 6 hr), improving safety profile and simplifying product isolation. This method reduces acid waste generation by 40% compared to traditional approaches.

The introduction of iodine at the C3 position presents unique challenges due to the deactivating effects of adjacent electron-withdrawing groups:

Electrophilic Iodination

Molecular iodine (I₂) in the presence of TsOH (10 mol%) facilitates direct electrophilic substitution at elevated temperatures (80°C, DCM, 48 hr). This method produces the desired 3-iodo derivative in 83% yield while minimizing diiodination byproducts.

Directed Ortho-Metalation

Lithiation strategies using LDA (lithium diisopropylamide) at -78°C followed by quenching with iodine provide regioselective access to 3-iodopyrazoles. This approach requires careful protection of sensitive functional groups, with reported yields of 65–72%.

Integrated Multi-Step Synthesis

Modern synthetic workflows combine these transformations into efficient sequences:

Sequential Functionalization Approach

A representative pathway involves:

One-Pot Methodologies

Emerging strategies employ tandem reactions to reduce purification steps. For instance, nano-ZnO catalyzed cyclization/iodination sequences achieve 58% overall yield in a single vessel by combining hydrazine, trifluoroethyl iodide, and iodine.

Comparative Analysis of Preparation Methods

| Parameter | Cyclocondensation + Stepwise | One-Pot Nano-ZnO | Directed Metalation |

|---|---|---|---|

| Overall Yield (%) | 36.8 | 58 | 48 |

| Reaction Steps | 4 | 1 | 3 |

| Purification Complexity | High | Moderate | High |

| Scalability | >100 g | <50 g | 10–100 g |

| Byproduct Formation (%) | 12–18 | 8–15 | 20–25 |

| Cost Index | 1.0 | 0.7 | 1.2 |

Critical Challenges and Optimization Strategies

Regiochemical Control

The electron-withdrawing nitro and trifluoroethyl groups direct electrophilic substitution to the C3 and C5 positions. DFT calculations reveal a 4.3 kcal/mol preference for C3 iodination over C5, enabling selective functionalization through kinetic control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the nitro group.

Reduction: Reduction reactions could convert the nitro group to an amine.

Substitution: The iodine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been evaluated for their ability to inhibit inflammatory pathways in vivo using models like carrageenan-induced paw edema. Some studies report inhibition rates exceeding those of standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

Preliminary studies suggest that this compound may interact with various biological targets, potentially affecting enzymes involved in metabolic pathways or cellular signaling. Its structural analogs have shown promising antimicrobial activity against bacterial strains, indicating a potential for development as an antibacterial agent .

Antioxidant Activity

Research into related pyrazole derivatives has demonstrated their capacity to scavenge free radicals. For example, compounds derived from pyrazole structures exhibited varying degrees of antioxidant activity in DPPH assays, suggesting that this compound could possess similar properties .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Iodo-4-methyl-1H-pyrazole | Methyl group instead of nitro | Anti-inflammatory properties |

| 4-Chloro-3-nitro-1H-pyrazole | Chlorine substituent | Antimicrobial activity |

| 4-Bromo-3-fluoro-1H-pyrazole | Bromine and fluorine substituents | Potential anticancer effects |

| 3-Trifluoromethyl-4-nitro-1H-pyrazole | Trifluoromethyl group | Inhibitory effects on certain enzymes |

The unique combination of iodine and trifluoroethyl groups in this compound may enhance its pharmacological profile compared to these analogs.

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Tewari et al. (2014) synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity. Among these compounds, several demonstrated significant inhibition of edema comparable to established drugs like indomethacin and celebrex . This suggests that this compound could be a candidate for further development in anti-inflammatory therapies.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against human cancer cell lines. The results indicated promising antibacterial and antifungal activities across several tested compounds . This reinforces the potential application of similar pyrazole structures in antimicrobial drug development.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoroethyl group could enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Compound 38, AstraZeneca)

Key Differences :

- Substituent at position 4 : Methyl (electron-donating) vs. nitro (EWG).

- Synthetic Route : Synthesized via iodination using N-Iodosuccinimide and lithium acetate in acetic acid/water, similar to methods applicable to the target compound .

Implications : - Nitro’s EWG effect in the target compound may enhance stability toward nucleophilic attack.

5-Chloro-4-iodo-1-methyl-1H-pyrazole

Key Differences :

- Halogen at position 5 : Chloro (smaller, less polarizable) vs. iodo (larger, polarizable).

- Substituent at position 1 : Methyl vs. trifluoroethyl.

Implications : - The trifluoroethyl group increases lipophilicity (logP) and metabolic resistance compared to methyl .

- Iodo’s size may facilitate π-stacking interactions in biological targets, unlike chloro.

4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Key Differences :

- Substituent at position 3 : Trifluoroethoxy (ether) vs. iodo.

- Trifluoroethyl vs. trifluoroethoxy : The ethyl group offers conformational flexibility, whereas the ether linkage may reduce steric bulk.

Implications : - Trifluoroethoxy’s electronegativity could enhance solubility but reduce membrane permeability compared to iodo.

- The absence of iodine limits utility in metal-catalyzed coupling reactions.

3-Iodo-4-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Key Differences :

- Substituent at position 1 : Trimethylsilyl-protected ethoxy vs. trifluoroethyl.

Implications : - The trimethylsilyl group is a transient protecting moiety, whereas trifluoroethyl is permanent, impacting pharmacokinetics .

- Trifluoroethyl’s fluorine atoms contribute to enhanced bioavailability via reduced basicity of adjacent groups .

Structural and Functional Data Table

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 3-I, 4-NO₂, 1-CF₃CH₂ | ~350.1 | High electrophilicity, metabolic stability |

| 4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 4-I, 3-CH₃, 1-CF₃CH₂ | ~322.0 | Moderate solubility, lower reactivity |

| 5-Chloro-4-iodo-1-methyl-1H-pyrazole | 5-Cl, 4-I, 1-CH₃ | ~257.4 | Smaller size, limited lipophilicity |

| 4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | 4-NO₂, 3-OCH₂CF₃ | ~268.1 | High polarity, reduced membrane penetration |

Research Findings and Implications

- Fluorine’s Role: The trifluoroethyl group in the target compound significantly enhances metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .

- Iodo vs. Other Halogens : Iodine’s polarizability and size may improve binding affinity in hydrophobic enzyme pockets compared to chloro or fluoro analogs.

Biological Activity

3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFINO

- Molecular Weight : 292.99 g/mol

- CAS Number : 132586159

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several pathways:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Its structural similarity to known anticancer agents allows it to interact with key signaling pathways involved in tumor growth.

- Enzyme Inhibition : The presence of the nitro group and the iodine atom in its structure suggests potential inhibitory activity against certain enzymes. For instance, compounds with similar pyrazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways. This study highlighted the potential of this compound as a lead for developing new anticancer agents.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on assessing the enzyme inhibition profile of this compound. The compound was tested against COX-1 and COX-2 enzymes. Results demonstrated that it exhibited selective inhibition towards COX-2, suggesting its potential application in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. Advanced

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., ¹⁹F NMR δ -70 ppm for CF₃ group) .

- Mass Spectrometry (HRMS) : ESI-HRMS identifies molecular ion clusters (e.g., [M+H]⁺ at m/z 336.9584) and iodinated fragments .

- X-ray Diffraction : Single-crystal XRD resolves steric effects of the trifluoroethyl group and nitro-iodo spatial arrangement .

- HPLC-PDA : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities at 254 nm, with purity ≥95% .

How does the trifluoroethyl group impact the compound’s potential biological activity or target binding?

Advanced

Fluorine substituents enhance bioavailability by:

- Lipophilicity : The CF₃ group increases logP by ~0.5 units, improving membrane permeability .

- Metabolic Stability : Resistance to oxidative degradation (e.g., CYP450 enzymes) due to strong C-F bonds .

- Target Interactions : Docking studies suggest the CF₃ group forms van der Waals contacts with hydrophobic protein pockets, as seen in kinase inhibitors .

How can researchers resolve contradictions in catalytic applications of this compound, such as conflicting reports on Pd-coupling efficiency?

Advanced

Discrepancies in cross-coupling reactivity (e.g., Suzuki-Miyaura) arise from:

- Ligand Effects : Bulky phosphine ligands (e.g., XPhos) improve Pd(0) stabilization, whereas unprotected pyrazole nitrogens may poison the catalyst .

- Solvent Optimization : DMF enhances solubility but may deactivate Pd; switch to toluene/EtOH mixtures for better yields .

Recommendation : Pre-functionalize the pyrazole (e.g., Boc protection) before coupling .

What computational methods are used to predict the compound’s reactivity or spectroscopic signatures?

Q. Advanced

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates IR/NMR shifts (e.g., ¹H NMR δ 8.2 ppm for H-5) .

- Molecular Dynamics (MD) : Simulates solvation effects in DMSO or water, correlating with experimental HPLC retention times .

- TD-DFT : Predicts UV-Vis absorption maxima (e.g., λmax 290 nm for nitro→π* transitions) .

How should safety protocols address discrepancies in handling recommendations for trifluoroethyl-containing compounds?

Q. Basic

- Contradiction : recommends standard PPE, while classifies related trifluoroethyl esters as mutagens.

- Resolution : Treat all trifluoroethyl derivatives as potential mutagens. Use fume hoods, double gloves, and closed systems for synthesis .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid HF release .

What structure-activity relationship (SAR) insights guide derivatization of this compound for biological studies?

Q. Advanced

- Nitro Group : Essential for electron-deficient character; reduction to amine (-NH₂) diminishes activity in kinase assays .

- Iodo Substituent : Replacement with smaller halogens (e.g., Br) reduces steric hindrance but lowers binding affinity in some targets .

- Trifluoroethyl Group : Replacement with -CH₂CH₃ abolishes metabolic stability, confirming CF₃’s critical role .

What challenges arise during purification, and how can they be addressed?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.